molecular formula C21H25ClN2O3S B14982685 1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B14982685
M. Wt: 421.0 g/mol
InChI Key: YUUAUDYCBBBHHN-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the substituted phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds, potentially leading to different properties and applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-7-16(2)20(12-15)23-21(25)18-8-10-24(11-9-18)28(26,27)14-17-4-3-5-19(22)13-17/h3-7,12-13,18H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

YUUAUDYCBBBHHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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